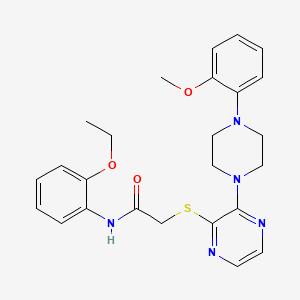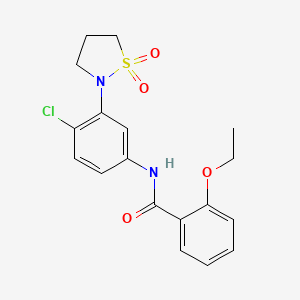![molecular formula C19H14ClFN4O2 B2897932 7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034535-76-5](/img/structure/B2897932.png)
7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C19H14ClFN4O2 and its molecular weight is 384.8. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study conducted by Kelley et al. (1995) explored the anticonvulsant activity of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share structural similarities with the compound . The research revealed potent activity against maximal electroshock-induced seizures in rats, highlighting the potential of triazolo[4,3-a]pyrazine derivatives in treating convulsions (Kelley et al., 1995).
Synthesis and Transformation Studies
Sápi et al. (1997) conducted a study on the synthesis and base-catalyzed ring transformation of related compounds, providing valuable insights into the chemical behavior and potential applications of triazolo[4,3-a]pyrazine derivatives in various synthetic processes (Sápi et al., 1997).
Reaction and Structure Studies
Massry's 2003 study examined the reactions and transformations of similar compounds to construct fused triazine systems. This research adds to the understanding of the chemical properties and potential applications of triazolo[4,3-a]pyrazine derivatives in developing novel compounds (Massry, 2003).
Antimicrobial Activity
Ibrahim et al. (2011) investigated the antimicrobial activities of heteroaryl thiazolidine-2,4-diones, which are structurally related to the compound . This research highlights the potential of such compounds in developing new antimicrobial agents (Ibrahim et al., 2011).
Antibacterial Activity
Nayak and Poojary (2020) synthesized and tested derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazole-3-thiones for their antibacterial activity, providing insights into the potential use of triazolo[4,3-a]pyrazine derivatives in combating bacterial infections (Nayak & Poojary, 2020).
Anticancer Activity
Ouf et al. (2014) researched the anticancer activity of pyrano[2,3-d][1,2,3]triazine derivatives, providing insights into the potential therapeutic applications of triazolo[4,3-a]pyrazine derivatives in oncology (Ouf et al., 2014).
Eigenschaften
IUPAC Name |
7-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O2/c1-12-15(20)3-2-4-16(12)23-9-10-24-17(18(23)26)22-25(19(24)27)11-13-5-7-14(21)8-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBAMKORCDPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)
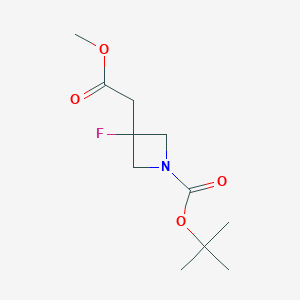

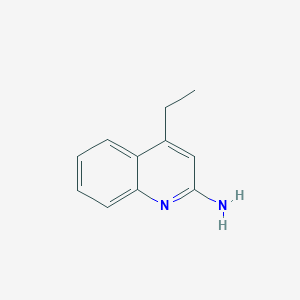

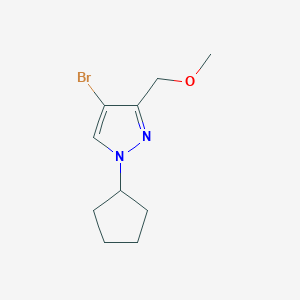
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)

